molecular formula C9H6FNO B12357616 8-fluoro-8aH-isoquinolin-1-one

8-fluoro-8aH-isoquinolin-1-one

Cat. No.: B12357616
M. Wt: 163.15 g/mol
InChI Key: GSUPQCJBSCTAPU-UHFFFAOYSA-N
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Description

8-fluoro-8aH-isoquinolin-1-one: is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their diverse biological activities and applications in pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-8aH-isoquinolin-1-one can be achieved through various methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method includes the use of substituted alkynes with o-haloarylamidines in the presence of water, catalyzed by nickel . These methods typically require specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-fluoro-8aH-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydroperoxide in the presence of a catalyst.

    Reduction: Metal hydrides such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: 8-fluoro-8aH-isoquinolin-1-one is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with specific electronic and optical characteristics .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Fluorinated isoquinolines have shown promise in modulating biological pathways and interacting with specific enzymes and receptors .

Medicine: The compound’s potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals. Fluorinated isoquinolines are being investigated for their anti-cancer, anti-inflammatory, and neuroprotective properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of 8-fluoro-8aH-isoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to modulation of biological pathways. For example, fluorinated isoquinolines can inhibit enzymes involved in DNA synthesis, leading to cell death in cancer cells .

Comparison with Similar Compounds

  • 8-fluoro-2H-isoquinolin-1-one
  • 6-fluoro-4-quinolinone
  • 8-fluoroquinoline

Comparison: 8-fluoro-8aH-isoquinolin-1-one is unique due to its specific substitution pattern and the presence of the fluorine atom at the 8-position. This structural feature imparts distinct electronic and steric properties, making it different from other fluorinated isoquinolines and quinolines. The presence of the fluorine atom enhances its biological activity and alters its chemical reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C9H6FNO

Molecular Weight

163.15 g/mol

IUPAC Name

8-fluoro-8aH-isoquinolin-1-one

InChI

InChI=1S/C9H6FNO/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5,8H

InChI Key

GSUPQCJBSCTAPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=NC(=O)C2C(=C1)F

Origin of Product

United States

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